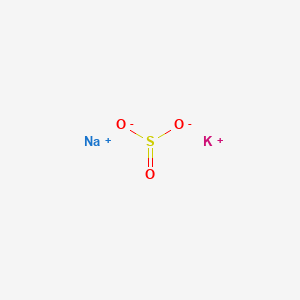
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- involves its ability to bind to metal ions, particularly zinc ions. The compound acts as a fluorescent probe by emitting a characteristic fluorescence signal upon binding to zinc ions. This property has been exploited in various biochemical and physiological studies.
Biochemische Und Physiologische Effekte
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been shown to have various biochemical and physiological effects. The compound has been used to study the role of zinc ions in various biological processes, including cell signaling, gene expression, and enzymatic activity. Additionally, this compound has been used to study the effects of zinc deficiency on cellular and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in lab experiments include its high selectivity for zinc ions, its ability to detect zinc ions in a wide range of biological samples, and its compatibility with various imaging techniques. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for its detection.
Zukünftige Richtungen
There are several future directions for the use of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in scientific research. These include the development of new fluorescent probes based on this compound for the detection of other metal ions, the use of this compound in the development of new drugs and therapies, and the exploration of its potential applications in fields such as nanotechnology and materials science.
Conclusion:
In conclusion, 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a unique chemical compound that has been extensively used in scientific research for its fluorescent properties and its ability to bind to zinc ions. This compound has various applications in biochemical and physiological studies and has potential future directions in the development of new fluorescent probes, drugs, and materials.
Synthesemethoden
The synthesis of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a multi-step process that involves the reaction of naphthalene with maleic anhydride, followed by the reduction of the resulting product using sodium borohydride. The final product is then treated with methyl iodide to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions. This compound has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
100393-39-3 |
|---|---|
Produktname |
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-14-12(15)10-7-6-8-4-2-3-5-9(8)11(10)13(14)16/h2-5,10-11H,6-7H2,1H3 |
InChI-Schlüssel |
HRUISRITVIGERK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
Kanonische SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
Synonyme |
1,2-NAPHTHALENEDICARBOXIMIDE, 1,2,3,4-TETRAHYDRO-N-METHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)





![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)


